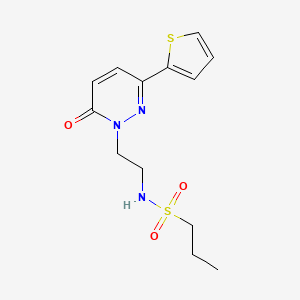

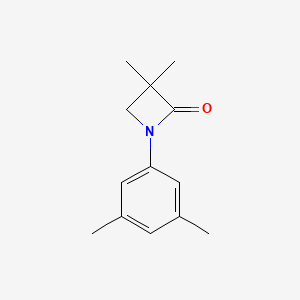

1-(3,5-Dimethylphenyl)-3,3-dimethyl-2-azetanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds involves condensation reactions, as seen in the synthesis of 1,5-dimethyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one derivatives, which are obtained by condensation of dimethyl cyclohexanone, ammonium acetate, and substituted aromatic aldehydes . Similarly, the synthesis of 1-chloro-2-(2,6-diisopropylphenyl)-4,4-dimethyl-2-azaspiro[5.5]undecane-3,5-dione involves the use of bases, although the compound could not be deprotonated to afford the corresponding carbene .

Molecular Structure Analysis

Molecular structure analysis is performed using various spectroscopic techniques and X-ray crystallography. For instance, the structure of 1,5-dimethyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one derivatives was characterized by FT-IR, FT-Raman, NMR, GC–MS, and single crystal X-ray diffraction analysis . The crystal structure of an adduct from 3-dimethylamino-2,2-dimethyl-2H-azirine and 3-methyl-2,4-diphenyl-1,3-oxazolium-5-olate was determined by X-ray analysis .

Chemical Reactions Analysis

Chemical reactions involving related compounds include selective esterification under Mitsunobu conditions , addition reactions with phenylisocyanate and diphenylketene , and reactions with carboxylic acids and cyclic 1,3-diketones . These reactions often involve cleavage of bonds and rearrangement, leading to the formation of various adducts and derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds can be inferred from their reactivity and separation techniques. Capillary electrophoresis was used for the separation of aminoalkanol derivatives of 1,7-dimethyl-8,9-diphenyl-4-azatricyclo[5.2.1.0(2,6)]dec-8-ene-3,5,10-trione, indicating their potential as anticancer drugs . The reactivity of singlet and triplet arylnitrenes was studied by photodecomposition, providing insights into the thermodynamic parameters and reaction mechanisms .

科学的研究の応用

Reactions with Phenols and Halogenaromaten

The compound 1-(3,5-Dimethylphenyl)-3,3-dimethyl-2-azetanone demonstrates interesting reactivity when it interacts with phenols and halogen aromatics. It has been studied for its capability to react with phenols, leading to the formation of N′-methylidene derivatives of 2-amino-N,N-dimethyl-isobutyramide, highlighting its potential in synthetic organic chemistry (Chandrasekhar, Heimgartner, & Schmid, 1977).

Interaction with Carboxylic Acids and Cyclic 1,3-diketones

In another study, 1-(3,5-Dimethylphenyl)-3,3-dimethyl-2-azetanone showed a unique ability to interact with carboxylic acids and cyclic 1,3-diketones. This interaction produces N-acyl derivatives of 2-amino, -N,N dimethyl-isobutyramide, indicating its significance in the synthesis of complex organic molecules (Vittorelli et al., 1974).

Luminescence Sensing

The compound has been incorporated into lanthanide metal-organic frameworks for luminescence sensing of benzaldehyde-based derivatives. This application demonstrates its potential in the development of advanced sensor materials (Shi, Zhong, Guo, & Li, 2015).

Crystal Engineering in Supramolecular Assemblies

1-(3,5-Dimethylphenyl)-3,3-dimethyl-2-azetanone has also been used in the study of crystal engineering and the formation of supramolecular assemblies. This research contributes to our understanding of molecular interactions and crystal formation processes (Arora & Pedireddi, 2003).

Biological Activities and Interaction with DNA

Another significant application is in the study of biological activities and interaction with DNA. It has shown potential in various biological research areas, including interaction with calf thymus DNA (Sirajuddin et al., 2012).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

1-(3,5-dimethylphenyl)-3,3-dimethylazetidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c1-9-5-10(2)7-11(6-9)14-8-13(3,4)12(14)15/h5-7H,8H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQHTWZITHBVUKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N2CC(C2=O)(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-2-((2-methoxyphenethyl)amino)-3-(((2-methoxyphenethyl)imino)methyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3002817.png)

![4-(3,5-Dimethylpyrazol-1-yl)-6-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methoxy]pyrimidine](/img/structure/B3002819.png)

![5-[(4-Azidopiperidin-1-yl)methyl]-1,2-oxazole-3-carboxylic acid;hydrochloride](/img/structure/B3002832.png)

![N-[(3-Chlorothiophen-2-yl)methyl]-N-propylprop-2-enamide](/img/structure/B3002836.png)